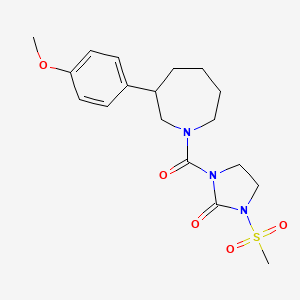
1-(3-(4-Methoxyphenyl)azepane-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(4-Methoxyphenyl)azepane-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one is a complex organic compound that features a combination of azepane, imidazolidinone, and methoxyphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-Methoxyphenyl)azepane-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one typically involves multi-step organic reactions. One possible route could include:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methoxyphenyl group: This step might involve electrophilic aromatic substitution reactions.
Formation of the imidazolidinone ring: This can be synthesized through cyclization reactions involving urea derivatives.
Attachment of the methylsulfonyl group: This can be introduced via sulfonation reactions using reagents like methylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(3-(4-Methoxyphenyl)azepane-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups.
科学的研究の応用
Medicinal Chemistry: It could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Organic Synthesis: This compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure might be useful in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-(3-(4-Methoxyphenyl)azepane-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
類似化合物との比較
Similar Compounds
1-(3-(4-Methoxyphenyl)azepane-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-thione: Similar structure but with a thione group instead of an imidazolidinone.
1-(3-(4-Methoxyphenyl)azepane-1-carbonyl)-3-(methylsulfonyl)pyrrolidin-2-one: Similar structure but with a pyrrolidinone ring instead of an imidazolidinone.
Uniqueness
1-(3-(4-Methoxyphenyl)azepane-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
1-[3-(4-methoxyphenyl)azepane-1-carbonyl]-3-methylsulfonylimidazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5S/c1-26-16-8-6-14(7-9-16)15-5-3-4-10-19(13-15)17(22)20-11-12-21(18(20)23)27(2,24)25/h6-9,15H,3-5,10-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVQUPIERKSLTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)N3CCN(C3=O)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














